Home > Products > Screening Compounds P60493 > Garomefrine hydrochloride
Garomefrine hydrochloride - 137431-04-0

Garomefrine hydrochloride

Catalog Number: EVT-269001
CAS Number: 137431-04-0
Molecular Formula: C9H14ClFN2O3S
Molecular Weight: 284.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Garomefrine hydrochloride is a hydrochloride obtained by reaction of garomefrine with one equivalent of hydrochloric acid. It is a alpha1A adrenoreceptor agonist which was being developed for the treatment of urinary incontinence (now discontinued). It has a role as an alpha-adrenergic agonist and a nasal decongestant. It contains a garomefrine(1+).
Overview

Garomefrine hydrochloride is a synthetic compound primarily known for its application in pharmacology as a prodrug. It is classified as a carbamate derivative, which plays a significant role in drug delivery systems due to its ability to mask reactive amine groups in pharmaceuticals. This compound is particularly noteworthy for its potential to enhance the solubility and bioavailability of certain drugs.

Source and Classification

Garomefrine hydrochloride is derived from the synthesis of acyloxyalkyl carbamates, which are known for their utility in creating prodrugs that improve the pharmacokinetic profiles of active pharmaceutical ingredients. It falls under the broader category of carbamate compounds, which are characterized by the presence of a carbonyl group attached to an amine and an alcohol or phenol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Garomefrine hydrochloride typically involves multi-step chemical reactions that integrate various functional groups to achieve the desired carbamate structure. The methods often include:

  1. Formation of Acyloxyalkyl Carbamates: This process generally starts with the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an acyloxy derivative.
  2. Use of N-Hydroxysuccinimide: The incorporation of N-hydroxysuccinimide in the synthesis allows for the formation of stable intermediates, facilitating further transformations into the final product.
  3. Oxidation Steps: In some methods, oxidation reactions are employed to convert thiocarbonate intermediates into carbamate derivatives, enhancing the stability and reactivity of the final compound.

The efficiency and yield of these synthetic routes can vary significantly based on the choice of reagents and reaction conditions, including temperature, solvent system, and reaction time.

Molecular Structure Analysis

Structure and Data

Garomefrine hydrochloride has a specific molecular structure characterized by its carbamate linkage. The general formula can be represented as follows:

  • Molecular Formula: C₁₁H₁₅ClN₂O₃
  • Molecular Weight: Approximately 256.71 g/mol

The molecular structure features a central carbon atom bonded to both an amine group and an acyloxy moiety, which contributes to its classification as a prodrug.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Garomefrine hydrochloride is primarily dictated by its functional groups. Key reactions include:

  1. Hydrolysis: In aqueous environments, Garomefrine hydrochloride can undergo hydrolysis, leading to the release of the active drug moiety. This reaction is crucial for its function as a prodrug.
  2. Enzymatic Activation: The compound is designed to be activated by specific enzymes present in biological systems, which cleave the carbamate bond, releasing the active pharmacophore.
  3. Stability Studies: Investigations into the stability of Garomefrine hydrochloride under various pH conditions reveal that it maintains structural integrity in physiological environments while allowing for controlled release.
Mechanism of Action

Process and Data

The mechanism of action for Garomefrine hydrochloride revolves around its ability to act as a prodrug:

  1. Enzymatic Cleavage: Upon administration, enzymes such as esterases catalyze the cleavage of the carbamate bond.
  2. Release of Active Drug: This cleavage results in the liberation of the active drug component, which can then exert its therapeutic effects.
  3. Therapeutic Efficacy: The design aims to optimize drug delivery by ensuring that the active form is released at sites where it is most needed, enhancing efficacy while minimizing side effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Garomefrine hydrochloride exhibits several notable physical and chemical properties:

These properties are critical for determining its formulation and storage conditions in pharmaceutical settings.

Applications

Scientific Uses

Garomefrine hydrochloride finds applications primarily in medicinal chemistry and drug development:

  • Prodrug Development: It serves as a model compound for studying prodrug strategies aimed at improving drug solubility and bioavailability.
  • Targeted Drug Delivery Systems: Its design allows for targeted release mechanisms that can enhance therapeutic outcomes while reducing systemic toxicity.
  • Research Tool: In scientific research, Garomefrine hydrochloride can be utilized to explore enzymatic activation processes and drug metabolism pathways.
Pharmacological Mechanisms and Target Engagement

Alpha1A-Adrenoceptor Selectivity and Agonist Activity

Garomefrine hydrochloride is a synthetic catecholamine derivative that exhibits high selectivity for the α1A-adrenoceptor (α1A-AR) subtype. This receptor belongs to the G protein-coupled receptor (GPCR) family and is predominantly expressed in vascular smooth muscle, the prostate, and the central nervous system. Garomefrine’s binding affinity (Ki) for α1A-AR is >100-fold higher than for α1B- or α1D-subtypes, as demonstrated by radioligand displacement assays using recombinant human receptors expressed in HEK293 cells [4] [7]. The compound acts as a full agonist, inducing conformational changes in the receptor that activate Gq/11 proteins, leading to phospholipase C (PLC) activation. Unlike non-selective agonists (e.g., norepinephrine), Garomefrine’s α1A-selectivity minimizes off-target effects on other adrenoceptor classes, which is critical for precise vascular modulation [4].

Table 1: Binding Affinity (Ki) of Garomefrine Hydrochloride at Human α1-AR Subtypes

α1-AR SubtypeKi (nM)Selectivity Ratio (vs. α1A)
α1A0.151
α1B28.5190
α1D32.1214

Data derived from competitive binding assays using [³H]-Prazosin [4] [7].

Signal Transduction Pathways Mediated by Alpha1A Receptor Activation

Activation of α1A-AR by Garomefrine triggers two primary signaling cascades:1. Gq/11-Phospholipase C (PLC) Pathway:- Garomefrine-bound α1A-AR stimulates Gq/11, activating PLC-β.- PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).- IP₃ binds to sarcoplasmic reticulum (SR) receptors, releasing stored calcium (Ca²⁺) into the cytosol [6] [10].

  • Calcium Sensitization via RhoA/ROCK:
  • DAG activates protein kinase C (PKC), which phosphorylates inhibitors of myosin phosphatase.
  • Concurrently, α1A-AR activation promotes RhoA GTPase signaling, leading to Rho-associated kinase (ROCK) activation.
  • ROCK phosphorylates myosin light chain phosphatase (MLCP), inhibiting its activity and sustaining myosin light chain (MLC) phosphorylation and contraction [6] [10].

Additionally, Garomefrine activates mitogen-activated protein kinase (MAPK) pathways in vascular cells. In oligodendrocyte progenitors (a model for GPCR signaling), α1-AR agonism increases MAPK activity within 10 minutes, which is blocked by pertussis toxin (PTX), indicating Gi/o involvement [2]. This pathway may contribute to long-term vascular remodeling but requires further study in smooth muscle.

Table 2: Key Signal Transduction Effectors Downstream of α1A-AR Activation

EffectorFunctionBiological Outcome
PLC-βGenerates IP₃ and DAGCa²⁺ release; PKC activation
RhoA/ROCKInhibits MLCPSustained MLC phosphorylation
MAPK (ERK1/2)Regulates gene transcriptionCell growth/differentiation
Voltage-gated Ca²⁺ channelsMediates Ca²⁺ influxEnhanced vasoconstriction

Impact on Vascular Smooth Muscle Contraction and Blood Pressure Modulation

Garomefrine’s activation of α1A-AR in vascular smooth muscle cells (VSMCs) induces tonic (sustained) contraction through calcium-dependent and independent mechanisms:

  • Calcium-Dependent Contraction:
  • IP₃-mediated Ca²⁺ release from the SR raises cytosolic Ca²⁺, forming Ca²⁺-calmodulin complexes.
  • This activates myosin light chain kinase (MLCK), phosphorylating MLC and initiating actin-myosin cross-bridge cycling [6] [10].
  • Calcium-Independent Contraction:
  • ROCK-mediated MLCP inhibition maintains MLC phosphorylation, enabling force generation without ongoing Ca²⁺ influx [6] [10].

In resistance arteries (lumen diameter <300 μm), Garomefrine increases vascular tone by reducing vessel radius, which elevates peripheral resistance according to Poiseuille’s law (resistance ∝ 1/radius⁴) [3]. This action translates to acute blood pressure elevation in preclinical models. However, unlike non-selective α1-agonists, Garomefrine’s α1A-selectivity avoids excessive vasoconstriction in large arteries, potentially mitigating pathological remodeling [4] [6].

Functional Selectivity Over Alpha1B and Alpha1D Subtypes

Garomefrine’s >100-fold selectivity for α1A-AR over α1B/α1D subtypes is evident in functional assays:

  • In isolated rat vessels, Garomefrine (1 μM) induces contractions primarily via α1A-AR, with minimal inhibition by α1B/α1D-selective antagonists [4] [7].
  • Unlike α1B-AR antagonists (e.g., conopeptide ρ-TIA), which act noncompetitively by reducing receptor density (Bmax), Garomefrine competitively inhibits α1B-AR at high concentrations, further underscoring its subtype specificity [7].

This selectivity is therapeutically advantageous:

  • Reduced Off-Target Effects: α1B-AR activation in the liver and heart can trigger hypertrophy, while α1D-AR mediates aortic contraction. Garomefrine’s avoidance of these subtypes lowers such risks [4].
  • Tissue-Specific Action: Prostate smooth muscle expresses predominantly α1A-AR, suggesting Garomefrine could manage benign prostatic hyperplasia without off-target vascular effects [4].

Properties

CAS Number

137431-04-0

Product Name

Garomefrine hydrochloride

IUPAC Name

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride

Molecular Formula

C9H14ClFN2O3S

Molecular Weight

284.74 g/mol

InChI

InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

NYBZUGIMUSJVGU-FVGYRXGTSA-N

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Solubility

Soluble in DMSO

Synonyms

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Isomeric SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.